molecular formula C11H11ClN2O4S B034440 4-(6-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid CAS No. 101063-99-4

4-(6-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid

Cat. No.: B034440
CAS No.: 101063-99-4
M. Wt: 302.73 g/mol
InChI Key: YOPLYGDBZRTEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetic acid in the presence of a base, followed by cyclization to form the benzothiadiazine ring . The reaction conditions often include refluxing in a suitable solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its antihypertensive and antidiabetic properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its pharmacological effects. The compound may act on ion channels, such as potassium channels, or modulate receptor activity, such as AMPA receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is unique due to its specific functional groups and the ability to undergo various chemical modifications. This versatility makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

CAS No.

101063-99-4

Molecular Formula

C11H11ClN2O4S

Molecular Weight

302.73 g/mol

IUPAC Name

4-(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid

InChI

InChI=1S/C11H11ClN2O4S/c12-7-4-5-9-8(6-7)13-10(14-19(9,17)18)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16)

InChI Key

YOPLYGDBZRTEAI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCCC(=O)O

Origin of Product

United States

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